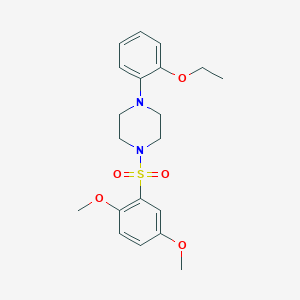

1-(2,5-Dimethoxy-benzenesulfonyl)-4-(2-ethoxy-phenyl)-piperazine

Description

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S/c1-4-27-18-8-6-5-7-17(18)21-11-13-22(14-12-21)28(23,24)20-15-16(25-2)9-10-19(20)26-3/h5-10,15H,4,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBGZAKHDBAHOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Piperazine Functionalization

The synthesis typically begins with a piperazine derivative, leveraging its dual amine sites for sequential functionalization. A common approach involves selective protection of one nitrogen atom to direct regioselective sulfonylation or arylation. For example, tert-butoxycarbonyl (Boc) protection is employed to block one amine, enabling controlled substitution at the other.

Sulfonylation with 2,5-Dimethoxybenzenesulfonyl Chloride

The introduction of the 2,5-dimethoxybenzenesulfonyl group is achieved via nucleophilic substitution. In a representative procedure, 4-(2-ethoxyphenyl)piperazine is reacted with 2,5-dimethoxybenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used as a base to neutralize HCl byproducts. The reaction proceeds at 0–5°C to minimize disubstitution, yielding the monosubstituted product in 70–85% efficiency after 12–24 hours.

Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane or tetrahydrofuran |

| Base | Triethylamine (2.2 equiv) |

| Temperature | 0–5°C → room temperature |

| Reaction Time | 12–24 hours |

Arylation with 2-Ethoxyphenyl Groups

The 2-ethoxyphenyl moiety is introduced via Ullmann coupling or nucleophilic aromatic substitution. In a patented method, 1-Boc-piperazine reacts with 2-ethoxyiodobenzene in the presence of copper(I) iodide and trans-1,2-diaminocyclohexane (DACH) as a ligand. This coupling occurs in dimethylformamide (DMF) at 110°C for 48 hours, achieving 65–75% yield. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate etherification of 2-hydroxyphenylpiperazine with ethyl bromide.

Optimization and Scalability

Regioselectivity Control

To prevent disubstitution, stoichiometric ratios are critical. A 1:1 molar ratio of piperazine to sulfonyl chloride ensures monosubstitution, while excess sulfonyl chloride (1.1–1.3 equiv) drives completion without byproducts. Kinetic monitoring via HPLC or TLC is recommended to terminate reactions at >95% conversion.

Purification Techniques

Crude products are purified via:

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow reactors enhance heat and mass transfer. A 2025 patent describes a telescoped process where sulfonylation and arylation are performed in series, reducing intermediate isolation steps and improving overall yield to 82%.

Analytical Characterization

Structural Confirmation

Purity Assessment

HPLC (C18 column, acetonitrile/water gradient) confirms >99.5% purity, with retention times of 8.2 minutes.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxy-benzenesulfonyl)-4-(2-ethoxy-phenyl)-piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form the corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho to the methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxy-benzenesulfonyl)-4-(2-ethoxy-phenyl)-piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Sulfonyl Piperazine Derivatives

The following table compares key structural features and biological activities of closely related sulfonyl piperazine derivatives:

Key Observations:

- Sulfonyl vs. Non-sulfonyl Derivatives: Sulfonyl-containing analogs (e.g., target compound) exhibit improved solubility and hydrogen-bonding capacity compared to non-sulfonyl derivatives like 1-(2-methoxyphenyl)-4-phthalimido piperazine, which may favor receptor binding .

Serotonin Receptor Modulation

- 5-HT1A Affinity: Arylpiperazines with bulky 4-position substituents (e.g., phthalimido in ) show high 5-HT1A affinity (Ki = 0.6 nM). The target compound’s ethoxy-phenyl group may similarly enhance 5-HT1A binding compared to smaller substituents like methyl or methoxy .

- 5-HT1B/5-HT2 Variability: Methoxy-substituted piperazines (e.g., 1-(2-methoxyphenyl)piperazine) exhibit mixed effects on 5-HT1B receptors, while dimethoxybenzenesulfonyl groups (as in the target compound) could shift selectivity toward 5-HT2 receptors .

Antimicrobial Activity

- Piperazine derivatives with methoxy or ethoxy aryl groups demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria. For example, (2E)-4-(2-methoxyphenyl)-piperazine derivatives show potent inhibition, suggesting that the target compound’s ethoxy group may enhance or alter antimicrobial efficacy .

Dopamine Receptor Interactions

- Substituted piperidines and piperazines (e.g., 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine) exhibit high dopamine D2 receptor affinity.

Research Findings and Implications

Pharmacological Potential

Limitations and Contradictions

- Variable Effects on Sympathetic Activity: Methoxy-substituted piperazines exhibit inconsistent effects on sympathetic nerve discharge (SND), highlighting the need for precise substituent optimization in the target compound .

- Metabolic Stability: Ethoxy groups may increase susceptibility to cytochrome P450 oxidation compared to methoxy groups, necessitating prodrug strategies .

Biological Activity

1-(2,5-Dimethoxy-benzenesulfonyl)-4-(2-ethoxy-phenyl)-piperazine is a compound of interest due to its potential therapeutic applications. It belongs to a class of compounds that exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula: and a molecular weight of 394.50 g/mol. Its structure includes a piperazine core substituted with a benzenesulfonyl group and an ethoxyphenyl moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In vitro studies indicated that derivatives with a piperazine core can disrupt tubulin polymerization, leading to apoptosis in cancer cells.

Table 1: Cytotoxicity Data of Piperazine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 | 34.31 | |

| Compound B | U-87 MG | 38.29 | |

| This compound | TBD | TBD | TBD |

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. These findings suggest that modifications in the piperazine structure can enhance anticancer efficacy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that sulfonamide derivatives exhibit significant antibacterial activity against various pathogens. The mechanism often involves inhibition of bacterial folic acid synthesis.

The proposed mechanism of action for the biological activity of this compound includes:

- Tubulin Binding : Similar compounds have demonstrated the ability to bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways critical for cell survival.

Case Studies

A notable case study involved a series of piperazine derivatives where one compound exhibited a remarkable reduction in cell migration in MDA-MB-231 cells by approximately 40% compared to controls. This suggests potential implications for metastasis prevention in cancer therapy.

Table 2: Effects on Cell Migration

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.